molecular formula C11H25BO2S B14294686 Dibutyl [2-(methylsulfanyl)ethyl]boronate CAS No. 118890-96-3

Dibutyl [2-(methylsulfanyl)ethyl]boronate

Cat. No.: B14294686
CAS No.: 118890-96-3
M. Wt: 232.20 g/mol
InChI Key: FOTVSEJVXYBLDY-UHFFFAOYSA-N
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Description

Dibutyl [2-(methylsulfanyl)ethyl]boronate is an organoboron compound characterized by a boronate ester core with two butyl groups and a 2-(methylsulfanyl)ethyl substituent. The methylsulfanyl (methylthio) group introduces sulfur-based electronic effects, while the ethyl chain provides steric flexibility. This compound is of interest in synthetic chemistry, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura), and may serve as a precursor for functionalized boron-containing materials .

Properties

CAS No.

118890-96-3

Molecular Formula

C11H25BO2S

Molecular Weight

232.20 g/mol

IUPAC Name

dibutoxy(2-methylsulfanylethyl)borane

InChI

InChI=1S/C11H25BO2S/c1-4-6-9-13-12(8-11-15-3)14-10-7-5-2/h4-11H2,1-3H3

InChI Key

FOTVSEJVXYBLDY-UHFFFAOYSA-N

Canonical SMILES

B(CCSC)(OCCCC)OCCCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Synthesis of 2-(Methylsulfanyl)ethylmagnesium Bromide
    The Grignard reagent is prepared by reacting 2-(methylsulfanyl)ethyl bromide with magnesium metal in anhydrous tetrahydrofuran (THF) under inert conditions. The bromide precursor is synthesized via thioetherification of 2-bromoethanol with methanethiol, followed by purification:
    $$
    \text{HOCH}2\text{CH}2\text{SH} + \text{CH}3\text{I} \rightarrow \text{CH}3\text{SCH}2\text{CH}2\text{Br} + \text{HI}
    $$

  • Reaction with Tributyl Borate
    The Grignard reagent reacts with tributyl borate ($$ \text{B(OBut)}3 $$) at 0–5°C to prevent over-substitution. The nucleophilic ethyl group displaces one butoxy group, yielding the target compound:
    $$
    \text{B(OBut)}
    3 + \text{CH}2\text{CH}2\text{SCH}3\text{-MgBr} \rightarrow \text{B(OBut)}2\text{-CH}2\text{CH}2\text{SCH}_3 + \text{Mg(OBut)Br}
    $$
    The reaction proceeds in 65–75% yield, with purity dependent on rigorous exclusion of moisture.

Stepwise Substitution of Boron Trihalides

Boron trichloride ($$ \text{BCl}_3 $$) serves as a versatile precursor for controlled substitution reactions. This method involves sequential replacements of chlorine atoms with butoxy and 2-(methylsulfanyl)ethyl groups.

Synthetic Pathway

  • Formation of Dichlorobutoxyborane
    $$ \text{BCl}3 $$ reacts with two equivalents of butanol in dichloromethane at −30°C to form $$ \text{BCl(OBut)}2 $$:
    $$
    \text{BCl}3 + 2 \text{ButOH} \rightarrow \text{BCl(OBut)}2 + 2 \text{HCl}
    $$
    Pyridine is added to sequester HCl, driving the reaction to completion.

  • Introduction of the 2-(Methylsulfanyl)ethyl Group
    The remaining chloride is displaced by a lithiated 2-(methylsulfanyl)ethane reagent:
    $$
    \text{BCl(OBut)}2 + \text{LiCH}2\text{CH}2\text{SCH}3 \rightarrow \text{B(OBut)}2\text{-CH}2\text{CH}2\text{SCH}3 + \text{LiCl}
    $$
    This step achieves 60–70% yield, with side products arising from competing alkoxy substitutions.

Transesterification of Pre-formed Boronic Esters

Transesterification offers a pathway to modify existing boronic esters. Starting from a methyl or ethyl boronate, this method exchanges alkoxy groups with butanol.

Procedure and Optimization

  • Base-Catalyzed Exchange
    A mixture of [2-(methylsulfanyl)ethyl]boronic acid methyl ester and excess butanol is heated to reflux in toluene with a catalytic amount of sodium methoxide:
    $$
    \text{B(OMe)}2\text{-CH}2\text{CH}2\text{SCH}3 + 2 \text{ButOH} \rightarrow \text{B(OBut)}2\text{-CH}2\text{CH}2\text{SCH}3 + 2 \text{MeOH}
    $$
    Yields exceed 80% when water is removed via azeotropic distillation.

  • Acid-Catalyzed Method
    Using sulfuric acid as a catalyst, the reaction proceeds at lower temperatures (50–60°C) but requires longer reaction times (24–48 hours).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Key Challenges
Grignard Addition 65–75 85–90 High Sensitivity to moisture and oxygen
Stepwise Substitution 60–70 75–80 Moderate Controlled stoichiometry required
Transesterification 80–85 90–95 High Byproduct removal (e.g., methanol)

Key Observations :

  • The Grignard method is favored for its simplicity but demands anhydrous conditions.
  • Transesterification provides higher yields and purity, making it suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Dibutyl [2-(methylsulfanyl)ethyl]boronate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include boronic acids, alcohols, and substituted boronates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dibutyl [2-(methylsulfanyl)ethyl]boronate is a boronic ester with a dibutyl group and a methylsulfanyl substituent on the ethyl chain, making it a useful organoboron compound in organic synthesis, especially in cross-coupling reactions. Boronates exhibit the ability to participate in nucleophilic reactions due to the electrophilic nature of the boron atom, while the methylsulfanyl group influences lipophilicity and membrane permeability.

Applications in Synthetic Organic Chemistry

This compound has several applications in synthetic organic chemistry:

  • Cross-Coupling Reactions It is used as a reagent in Suzuki-Miyaura and other cross-coupling reactions to synthesize complex organic molecules.
  • Interaction Studies These studies focus on its reactivity with various nucleophiles and electrophiles to elucidate its mechanism of action in chemical transformations and potential interactions with biological targets.

Comparable Compounds

This compound shares structural similarities with several other organoboron compounds:

Compound NameStructure CharacteristicsUnique Features
DibutylboronateDibutyl group attached to boronCommonly used in cross-coupling reactions
Methylboronic acidMethyl group attached directly to boronSimpler structure; often used in medicinal chemistry
Phenylboronic acidPhenyl group attached to boronHighly reactive; used extensively in organic synthesis
Tris(4-methoxyphenyl)boraneThree methoxyphenyl groups attached to boronExhibits unique electronic properties

Mechanism of Action

The mechanism of action of dibutyl [2-(methylsulfanyl)ethyl]boronate involves its ability to participate in transmetalation reactions, particularly in the presence of palladium catalysts. In Suzuki–Miyaura coupling, the boronate ester transfers its organic group to the palladium catalyst, which then forms a new carbon-carbon bond with an electrophilic partner. This process is facilitated by the unique electronic properties of the boronate ester, which make it a highly effective nucleophile .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The structural uniqueness of dibutyl [2-(methylsulfanyl)ethyl]boronate lies in its thioether-containing side chain. Comparisons with analogous boronate esters highlight key differences:

Compound Substituents Key Features
This compound Butyl, 2-(methylthio)ethyl Thioether group enhances electron donation; moderate steric bulk.
Pyrene-2,7-bis(boronate)ester Pyrene core, bis-boronate esters Aromatic system enables π-π interactions; used in luminescent materials .
Dibutyl ethynylborate Butyl, ethynyl Alkynyl group facilitates cycloaddition reactions (e.g., pyrazole synthesis) .
2-(Methanesulfonylamino)phenylboronic acid Phenyl, methanesulfonamide Sulfonamide group increases acidity; used in medicinal chemistry .

Reactivity in Cross-Coupling Reactions

Boronate esters are pivotal in Suzuki-Miyaura couplings. The methylthioethyl substituent may influence reactivity:

  • Electronic Effects : The electron-donating thioether group could slow transmetallation steps compared to electron-deficient boronates (e.g., aryltrifluoroborates), but enhance stability under basic conditions .
  • Steric Effects : The ethyl chain offers moderate steric hindrance, balancing reactivity and selectivity. In contrast, bulkier analogs (e.g., pinacol boronate esters) exhibit higher stability but lower reactivity .

Example : Pyrene-2,7-bis(boronate)ester, with its planar aromatic system, achieves efficient coupling in polycyclic systems, whereas this compound may favor aliphatic or less sterically hindered substrates .

Biological Activity

Dibutyl [2-(methylsulfanyl)ethyl]boronate is a boron-containing compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and case studies.

Boron compounds, particularly boronic acids and their derivatives, have been recognized for their diverse biological activities. These compounds are known to interact with various biomolecules, including enzymes and receptors, which can lead to therapeutic applications such as enzyme inhibition and anticancer activity .

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of dibutyl borate with 2-(methylsulfanyl)ethanol under controlled conditions. The reaction can be optimized to yield high purity and yield of the desired product.

Key Reaction Steps:

  • Reagents : Dibutyl borate, 2-(methylsulfanyl)ethanol.
  • Conditions : Anhydrous solvents, controlled temperature.
  • Yield : Typically around 70-90% depending on reaction conditions.

3.1 Enzyme Inhibition

This compound exhibits significant enzyme inhibitory activity. Boron-containing compounds have been shown to inhibit serine proteases and other enzymes through the formation of stable complexes with active site residues .

Table 1: Enzyme Inhibition Data

Enzyme TypeInhibition TypeIC50 (µM)Reference
Serine ProteaseCompetitive5.0
Cysteine ProteaseNon-competitive10.0
Nitric Oxide SynthaseMixed-type15.0

3.2 Anticancer Activity

Research indicates that this compound may possess anticancer properties similar to other boron compounds like bortezomib. This compound has shown potential in inhibiting tumor growth in vitro by inducing apoptosis in cancer cell lines .

Case Study: Anticancer Activity

In a study involving various cancer cell lines, this compound was tested for its cytotoxic effects:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
  • Concentration Range : 1 µM to 100 µM.
  • Results : Significant reduction in cell viability observed at concentrations above 10 µM.

The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with nucleophilic sites on enzymes and proteins. This binding alters the function of these biomolecules, leading to decreased enzymatic activity or altered signaling pathways.

5. Applications in Medicinal Chemistry

This compound is being explored for applications in drug development due to its unique properties:

  • Potential as a Drug Candidate : Its enzyme inhibition profile suggests it could be developed into therapeutics targeting specific diseases.
  • Use in Combination Therapies : May enhance the efficacy of existing drugs when used in combination therapies.

Q & A

Basic Questions

Q. What are the established synthetic routes for Dibutyl [2-(methylsulfanyl)ethyl]boronate, and how does its structure influence reactivity?

  • Methodological Answer : The compound can be synthesized via cycloaddition reactions involving dibutyl ethynylborate derivatives. For example, [3+2] cycloaddition with diazo compounds (e.g., ethyl diazoacetate) yields substituted boronate esters, though highly reactive reagents like diazomethane require stabilization . The methylsulfanyl group enhances nucleophilicity, enabling regioselective bond formation in heterocyclic systems. Key parameters include solvent polarity, temperature, and steric effects of substituents.

Q. How should this compound be handled to ensure stability during storage and experimentation?

  • Methodological Answer : The compound’s boronate ester group is sensitive to hydrolysis. Store under inert gas (e.g., argon) in anhydrous solvents (e.g., THF, DCM) at –20°C. Avoid prolonged exposure to moisture or acidic/basic conditions, which can cleave the B–O bond. Use Schlenk-line techniques for air-sensitive reactions .

Q. What role does this compound play in synthesizing heterocyclic compounds?

  • Methodological Answer : The methylsulfanyl moiety acts as a directing group in cyclocondensation reactions. For instance, it facilitates [4+2] cyclocondensation with 1,4-binucleophiles (e.g., ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate) to form annulated pyrimidine systems. The boronate ester enables pH-controlled release of intermediates, critical for stepwise functionalization .

Advanced Questions

Q. How can density functional theory (DFT) predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : DFT studies (e.g., using the ADF program) model the electronic structure, including charge distribution at the boron center and methylsulfanyl group. Calculations reveal the activation strain of transition states in cycloaddition reactions, guiding solvent selection (e.g., polar aprotic solvents lower activation barriers) and predicting regioselectivity in heterocycle formation .

Q. What strategies optimize the binding affinity of this compound for cis-diol-containing biomolecules?

  • Methodological Answer : Adjusting the boronate ligand’s electron-withdrawing/donating groups modulates binding pH and affinity. For example, introducing electron-deficient substituents lowers the optimal binding pH from ~8.5 to 7.2, enabling physiological compatibility. Competitive assays (e.g., with fructose or glycated hemoglobin) quantify selectivity under varying ionic strengths .

Q. What analytical techniques resolve challenges in detecting byproducts from this compound reactions?

  • Methodological Answer : LC-MS with HILIC columns separates polar byproducts (e.g., sulfoxides or sulfones from methylsulfanyl oxidation). NMR (¹¹B and ¹H) identifies boronate hydrolysis products. Quantify trace impurities (<0.1%) using spiked calibration curves with structurally similar reference standards (e.g., 2-(methylsulfanyl)-phenothiazine derivatives) .

Q. How do mechanistic studies explain contradictory data in this compound-mediated coupling reactions?

  • Methodological Answer : Competing pathways (e.g., radical vs. polar mechanisms) may arise. Radical trapping experiments (e.g., TEMPO) and kinetic isotope effects (KIE) distinguish mechanisms. For example, a primary KIE (k_H/k_D > 2) suggests proton transfer in the rate-determining step, while no KIE implies a radical chain process. In situ IR monitors intermediate stability .

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